molecular formula C10H13BrN2 B1376183 4-Bromo-2-(pyrrolidin-1-YL)aniline CAS No. 802841-82-3

4-Bromo-2-(pyrrolidin-1-YL)aniline

Cat. No.: B1376183
CAS No.: 802841-82-3
M. Wt: 241.13 g/mol
InChI Key: SZPVJRQTPASIJP-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.

    Bromination: The nitrated aniline is then brominated to introduce a bromine atom at the 4-position.

    Reduction: The nitro group is reduced to an amine group.

    Pyrrolidine Substitution: Finally, the amine group is reacted with pyrrolidine to form the desired compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry:

4-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials with specific properties.

Biology:

In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
  • 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Comparison:

4-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the specific positioning of the bromine and pyrrolidine groups on the aniline ring. This unique structure can result in different chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 4-position can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPVJRQTPASIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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